molecular formula C13H11IN4O2S B11831689 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11831689
M. Wt: 414.22 g/mol
InChI Key: CFNHEIMHJGOTHA-UHFFFAOYSA-N
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Description

5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a synthetic organic compound with the molecular formula C13H11IN4O2S. It is characterized by the presence of an iodine atom at the 5th position and a tosyl group at the 7th position on the pyrrolo[2,3-d]pyrimidine ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of iodine or iodinating agents and tosyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its activity against certain diseases, including tuberculosis, due to its ability to inhibit specific enzymes or pathways in pathogenic organisms .

Industry: In the industrial sector, this compound may be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in nucleotide synthesis or DNA replication, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of both iodine and tosyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for targeted synthesis and biological studies .

Properties

Molecular Formula

C13H11IN4O2S

Molecular Weight

414.22 g/mol

IUPAC Name

5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H11IN4O2S/c1-8-2-4-9(5-3-8)21(19,20)18-6-10(14)11-12(15)16-7-17-13(11)18/h2-7H,1H3,(H2,15,16,17)

InChI Key

CFNHEIMHJGOTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(N=CN=C32)N)I

Origin of Product

United States

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